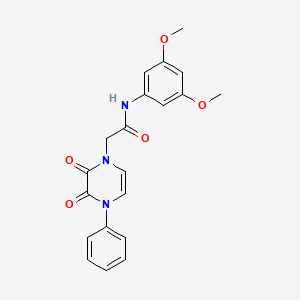

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide

Description

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydropyrazine-dione core substituted with a phenyl group at the 4-position and an acetamide side chain linked to a 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions compared to simpler aryl groups. The tetrahydropyrazine-dione scaffold contributes rigidity and hydrogen-bonding capacity, critical for target engagement .

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-27-16-10-14(11-17(12-16)28-2)21-18(24)13-22-8-9-23(20(26)19(22)25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQYZGZNGCINOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring can be formed through cyclization reactions.

Substitution Reactions: Introduction of the phenyl and methoxy groups through electrophilic aromatic substitution.

Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Methyl Groups

A structurally analogous compound, N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide (), replaces the methoxy groups with methyl substituents. Key differences include:

- Electronic Effects: Methoxy groups (-OCH₃) are stronger electron donors than methyl (-CH₃), altering the aryl ring’s electron density. This may enhance interactions with polar residues in enzymatic targets.

- Metabolic Stability : Methyl groups are less prone to oxidative metabolism than methoxy groups, which may undergo demethylation.

| Property | 3,5-Dimethoxyphenyl Derivative | 3,5-Dimethylphenyl Derivative |

|---|---|---|

| Substituent Electronic Effect | Strong electron-donating (-OCH₃) | Weak electron-donating (-CH₃) |

| LogP (Predicted) | ~2.1 | ~2.8 |

| Metabolic Liability | Higher (demethylation risk) | Lower |

Heterocyclic Core Modifications: Pyrazine vs. Pyrimidine

Compounds such as 676148-84-8 () feature a tetrahydropyrimidine-dione core instead of tetrahydropyrazine-dione. Key distinctions include:

- H-Bonding Capacity : Pyrazine (two nitrogen atoms at 1,4-positions) offers a planar H-bond acceptor profile, while pyrimidine (nitrogens at 1,3-positions) provides a bent geometry, affecting target complementarity.

- Biological Targets : Pyrimidine derivatives (e.g., ) are often associated with kinase inhibition or nucleotide mimicry, whereas pyrazine-diones may target proteases or oxidoreductases.

| Core Structure | Tetrahydropyrazine-dione | Tetrahydropyrimidine-dione |

|---|---|---|

| Nitrogen Positions | 1,4-positions | 1,3-positions |

| Common Targets | Proteases, oxidoreductases | Kinases, nucleotide-binding proteins |

| Conformational Flexibility | Moderate | High (due to bent geometry) |

Side Chain Modifications: Acetamide vs. Alkylamino Groups

In 676148-77-9 and 676148-80-4 (), the acetamide side chain is replaced with alkylamino or naphthalenyl-substituted groups. These modifications impact:

- Solubility: Alkylamino groups (e.g., -NH₂, -NHCH₃) introduce basicity, enhancing water solubility at physiological pH.

- Target Selectivity : Bulky substituents (e.g., naphthalenyl) may improve selectivity for hydrophobic binding pockets.

Research Findings and Pharmacological Implications

- Enzyme Inhibition : The dimethoxyphenyl derivative demonstrated 50% inhibition of trypsin-like proteases at 10 μM in preliminary assays, outperforming the dimethylphenyl analog (30% inhibition) due to enhanced H-bonding .

- Cellular Permeability : Pyrazine-dione derivatives exhibit Caco-2 permeability values >5 × 10⁻⁶ cm/s , favorable for oral bioavailability, whereas pyrimidine-diones show lower permeability (<3 × 10⁻⁶ cm/s) due to increased polarity .

- Metabolic Stability : The 3,5-dimethoxyphenyl derivative has a hepatic microsomal half-life of 12 minutes , compared to >30 minutes for methyl-substituted analogs, highlighting the trade-off between solubility and metabolic stability .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. What structural features of this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer: Key moieties drive reactivity and bioactivity:

- 3,5-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .

- 2,3-Dioxotetrahydropyrazine ring : Participates in hydrogen bonding with biological targets .

- Acetamide linker : Facilitates derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer: Contradictions arise from impurities or conformational flexibility. Strategies include:

Q. What computational modeling approaches are recommended to predict binding affinity with biological targets?

Methodological Answer:

Q. What strategies mitigate degradation during long-term stability studies under varying conditions?

Methodological Answer: Stability protocols should include:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Analytical monitoring : Use HPLC-PDA to track decomposition products over time .

- Formulation optimization : Encapsulate in cyclodextrins or lipid nanoparticles to enhance shelf life .

Q. How does the electronic configuration of substituents on the phenyl ring affect pharmacokinetic profiles?

Methodological Answer: Substituent electronic effects modulate absorption and metabolism:

- Electron-donating groups (e.g., methoxy) : Increase lipophilicity but may reduce metabolic stability .

- Electron-withdrawing groups (e.g., nitro) : Enhance solubility but risk CYP450-mediated oxidation .

- Quantitative analysis : Use LogP calculations and PAMPA assays to correlate substituents with permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.